Evidence 1: Unique Crystalline Solid-State Architecture vs. Analogous 1-Benzyl Derivatives
Ethyl 1-benzyl-2-oxocyclopentanecarboxylate adopts a specific orthorhombic crystal system (space group Aba2) with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, and a unit cell volume of 2833 ų [1]. This precise solid-state architecture, characterized by van der Waals intermolecular forces, provides a verifiable fingerprint for material identity and purity. In contrast, structurally related compounds, such as methyl 1-benzyl-2-oxocyclopentanecarboxylate, may exhibit different packing motifs or exist as liquids/oils under standard conditions, lacking this level of crystallographic definition.
| Evidence Dimension | Crystal structure and unit cell parameters |
|---|---|
| Target Compound Data | Orthorhombic, space group Aba2, a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, V=2833 ų |
| Comparator Or Baseline | Methyl 1-benzyl-2-oxocyclopentanecarboxylate (CAS 10386-81-9) and other liquid/amorphous analogs |
| Quantified Difference | Target compound is a well-defined crystalline solid; comparator is a liquid (boiling point 126-128 °C at 0.5 Torr) [2] or may exhibit different crystal packing. |
| Conditions | Single crystal X-ray diffraction at T=291 K |
Why This Matters
Procurement of a crystalline material ensures batch-to-batch consistency and simplifies purification and handling, which is critical for reproducible synthetic and formulation workflows.
- [1] Goh, E. M. Crystal structure of ethyl 1-benzyl-2-oxocyclopentanecarboxylate. KoreaScience, 1992. v.3, n.2. View Source
- [2] Molaid. 2-苄基-2-羰基甲氧基环戊酮 | 10386-81-9 (Methyl 1-benzyl-2-oxocyclopentanecarboxylate). View Source
